molecular formula C12H9Cl2NO2S B3035624 5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-thiophenone CAS No. 338395-09-8

5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-thiophenone

Cat. No.: B3035624
CAS No.: 338395-09-8
M. Wt: 302.2 g/mol
InChI Key: MAQKKEVMGHXRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-thiophenone is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a thiophenone core, substituted with a methoxy group and a dichloroanilino methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-thiophenone typically involves the condensation of 2,4-dichloroaniline with 4-methoxy-2(5H)-thiophenone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-thiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-thiophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-thiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-furanone
  • 5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-pyridinone

Uniqueness

Compared to similar compounds, 5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-thiophenone is unique due to its thiophenone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)iminomethyl]-4-methoxythiophen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c1-17-10-5-12(16)18-11(10)6-15-9-3-2-7(13)4-8(9)14/h2-6,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQKKEVMGHXRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1)O)C=NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-thiophenone
Reactant of Route 2
Reactant of Route 2
5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-thiophenone
Reactant of Route 3
5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-thiophenone
Reactant of Route 4
Reactant of Route 4
5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-thiophenone
Reactant of Route 5
Reactant of Route 5
5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-thiophenone
Reactant of Route 6
Reactant of Route 6
5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-thiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.